molecular formula C7H15NO2 B6230001 2-(1,4-oxazepan-2-yl)ethan-1-ol CAS No. 2166925-04-6

2-(1,4-oxazepan-2-yl)ethan-1-ol

Cat. No.: B6230001
CAS No.: 2166925-04-6
M. Wt: 145.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-oxazepan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is characterized by the presence of an oxazepane ring, which is a seven-membered ring containing one oxygen and one nitrogen atom. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-oxazepan-2-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with epoxides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-oxazepan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1,4-oxazepan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-oxazepan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-oxazepan-4-yl)ethan-1-ol: Another oxazepane derivative with similar properties.

    2-(1,4-oxazepan-3-yl)ethan-1-ol: A compound with a different substitution pattern on the oxazepane ring.

Uniqueness

2-(1,4-oxazepan-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions with biological systems. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2166925-04-6

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.